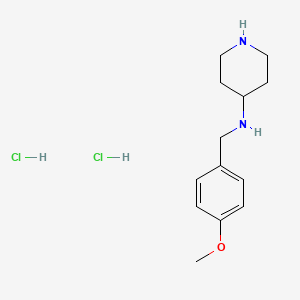

N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-11(3-5-13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQODYCNBLZPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidine-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride exhibits potential therapeutic properties due to its interaction with various biological targets. Its applications in drug development include:

- Neurotransmitter Modulation : Research indicates that piperidine derivatives can interact with neurotransmitter systems, potentially leading to the development of treatments for neurological disorders. For instance, studies have shown that similar compounds can modulate dopamine and serotonin receptors, impacting mood and cognition .

- Antiviral Activity : Some studies suggest that piperidine derivatives possess antiviral properties by inhibiting viral replication through interactions with specific viral proteins. This indicates a potential for developing antiviral medications using this compound as a lead compound.

- Antimicrobial Properties : The compound may also exhibit antimicrobial activity against various bacterial strains, which has been observed in related piperidine structures. This suggests its use in formulating new antibiotics or antimicrobial agents .

Chemical Synthesis

In the realm of synthetic chemistry, this compound serves as a versatile building block:

- Intermediate in Organic Synthesis : It is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, facilitating the creation of diverse derivatives with enhanced biological activity .

- Reagent in Chemical Reactions : The compound can participate in several chemical reactions, including oxidation and reduction processes, making it valuable in synthetic methodologies aimed at producing novel compounds.

Biological Research

The compound is also significant in biological studies:

- Cellular Interaction Studies : Research involving this compound often focuses on its binding affinity and selectivity towards specific biological targets like enzymes and receptors. Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects .

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzyl Group

Electron-Donating vs. Electron-Withdrawing Groups

- N-(4-Chlorobenzyl)piperidine-4-amine hydrochloride (CAS 1158497-67-6): The chloro (-Cl) substituent is electron-withdrawing, reducing electron density on the benzyl ring compared to the methoxy group. This may decrease solubility in polar solvents but enhance stability against oxidative degradation. Chlorinated analogs are often prioritized in medicinal chemistry for their metabolic resistance . Molecular weight (275.22 g/mol) and purity (>95%) are comparable to the methoxy analog .

- N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride (CAS 1233953-10-0): The nitro (-NO₂) group is strongly electron-withdrawing, significantly altering electronic properties. This compound has a higher molecular weight (308.20 g/mol) and may exhibit unique reactivity in synthetic pathways, such as participation in reduction reactions .

- Molecular weight (342.10 g/mol) is notably higher due to bromine’s mass .

Fluorinated Analogs (e.g., N-(4-Fluorobenzyl) derivatives):

Fluorine’s electronegativity and small size balance electron withdrawal with minimal steric effects. Fluorinated compounds often show improved bioavailability and blood-brain barrier penetration .

Methoxy Group Specificity

The methoxy group in the target compound enhances solubility and may participate in hydrogen bonding with biological targets. Unlike chloro or nitro analogs, it is less likely to undergo nucleophilic substitution, improving synthetic yield in alkylation steps .

Modifications on the Piperidine Ring

- Molecular formula (C₆H₁₆Cl₂N₂) and simpler structure suggest lower molecular complexity compared to benzyl-substituted analogs .

1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxybenzyl)piperidin-4-amine dihydrochloride (DDO-02005 HCl):

This Kv1.5 potassium channel inhibitor incorporates a benzooxazole moiety, demonstrating how structural elaboration (e.g., heterocyclic additions) can tailor specificity for ion channel targets. Elemental analysis (Cl: 16.71%) highlights the dihydrochloride salt’s role in stability .

Physicochemical and Pharmacological Data

Biological Activity

N-(4-Methoxybenzyl)piperidine-4-amine dihydrochloride is a compound that has garnered interest in various biological applications, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is a derivative of piperidine, featuring a methoxybenzyl group that enhances its pharmacological properties. The synthesis typically involves the reductive amination of 4-piperidone with 4-methoxybenzylamine, followed by hydrochloride salt formation to improve solubility and stability.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing on its antifungal, antitumor, and neuropharmacological properties.

Antifungal Activity

Recent studies have highlighted the compound's potential as an antifungal agent. Research indicates that piperidine derivatives exhibit significant antifungal activity against various strains, including Candida and Aspergillus species. For instance:

- Mechanism of Action : The compound appears to inhibit ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity. This inhibition may occur through the targeting of enzymes such as sterol C14-reductase and sterol C8-isomerase .

- In Vitro Studies : In standardized microbroth dilution assays, this compound demonstrated noteworthy growth inhibition against clinically relevant fungal isolates .

Antitumor Activity

The antitumor potential of this compound has also been explored:

- Cell Line Testing : In studies involving HepG2 liver cancer cells, the compound exhibited potent cytotoxicity with an IC50 value indicating significant growth inhibition. Mechanistic studies revealed that it induces cell cycle arrest through modulation of key regulatory proteins such as p53 and p21 .

- Biological Pathways : The compound's ability to enhance the expression of tumor suppressor genes while inhibiting cyclins suggests a multifaceted approach to tumor suppression, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several case studies have illustrated the efficacy of this compound:

- Antifungal Efficacy Against Candida spp. : A study demonstrated that derivatives similar to N-(4-Methoxybenzyl)piperidine showed effective inhibition against Candida albicans, with implications for treating systemic fungal infections .

- Neuropharmacological Effects : Preliminary investigations into the neuropharmacological properties suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antifungal | Candida albicans | 0.5 | Inhibition of ergosterol biosynthesis |

| Antitumor | HepG2 | 0.25 | Induction of cell cycle arrest via p53/p21 pathway |

| Neuropharmacological | Neuronal cells | TBD | Modulation of neurotransmitter levels |

Q & A

Q. What are critical safety precautions for handling this compound in aerosol-generating procedures?

- Methodological Answer :

- PPE : Use NIOSH-approved N95 respirators, nitrile gloves, and safety goggles.

- Ventilation : Conduct procedures in a fume hood with ≥100 ft/min face velocity.

- Spill Management : Absorb with inert material (vermiculite), then neutralize with 10% acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.